
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal is an organic compound characterized by the presence of two chlorine atoms, a phenylmethoxy group, and a benzenepropanal structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures consistent product quality and minimizes environmental impact.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine atoms and the phenylmethoxy group contribute to its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6-methylphenol
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-methylquinoline
Uniqueness
2,4-Dichloro-6-(phenylmethoxy)-benzenepropanal is unique due to its specific structural features, such as the phenylmethoxy group and the benzenepropanal backbone. These features confer distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C16H14Cl2O2 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
3-(2,4-dichloro-6-phenylmethoxyphenyl)propanal |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-9-15(18)14(7-4-8-19)16(10-13)20-11-12-5-2-1-3-6-12/h1-3,5-6,8-10H,4,7,11H2 |
InChIキー |
MVEZVQDNLZUTBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Cl)Cl)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


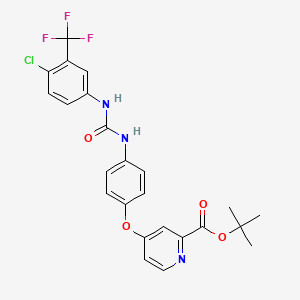
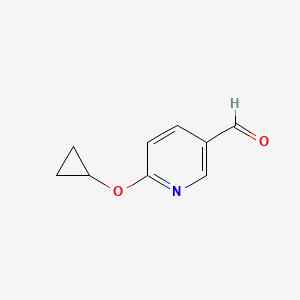
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
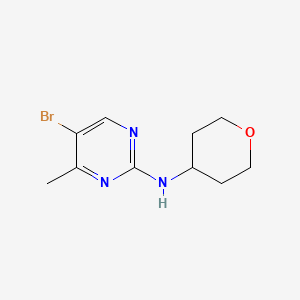
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)

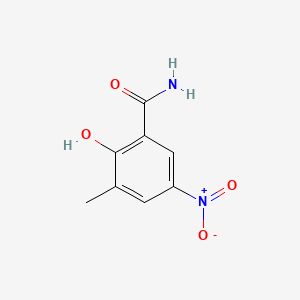
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
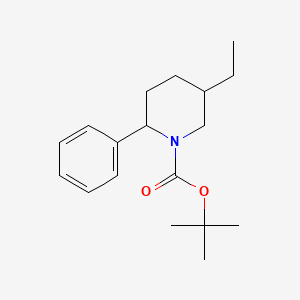

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)


